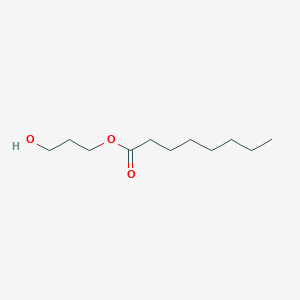
Octanoic acid, 3-hydroxypropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl octanoate, is an organic compound with the molecular formula C11H22O3. It is an ester formed from octanoic acid and 3-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 3-hydroxypropyl ester typically involves the esterification of octanoic acid with 3-hydroxypropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and 3-hydroxypropanol are continuously fed into the reactor along with the acid catalyst. The ester is then separated from the reaction mixture by distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 3-hydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer production
Wirkmechanismus
The mechanism of action of octanoic acid, 3-hydroxypropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octanoic acid and 3-hydroxypropanol. Octanoic acid can then participate in fatty acid metabolism, while 3-hydroxypropanol can be further metabolized in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Octanoic acid, 2-hydroxypropyl ester
- Octanoic acid, 3-methylphenyl ester
- Octanoic acid, 3-hydroxy-, methyl ester
Comparison: Octanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a hydroxyl group on the propyl chain. This structural feature imparts distinct chemical and physical properties compared to other similar esters. For example, the presence of the hydroxyl group can influence its solubility and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
102731-54-4 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-hydroxypropyl octanoate |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
LBWNKTZBTUKBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


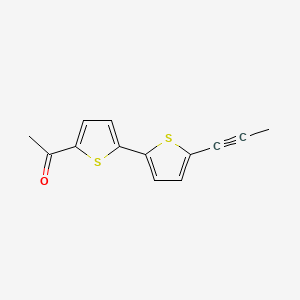
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
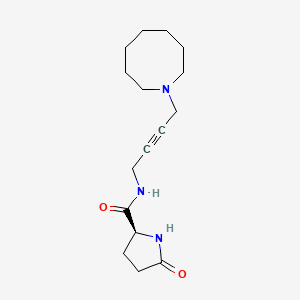
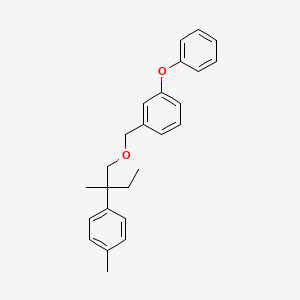

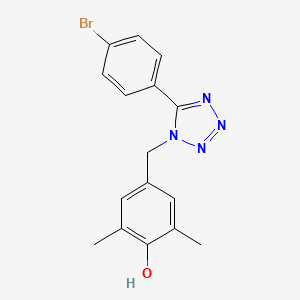
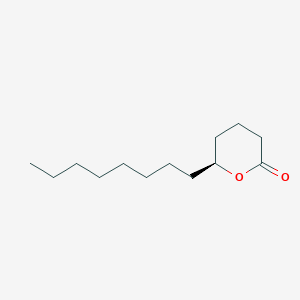
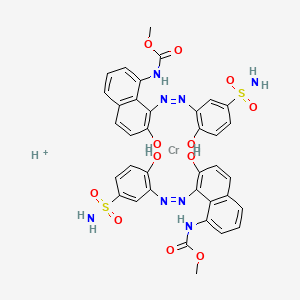
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
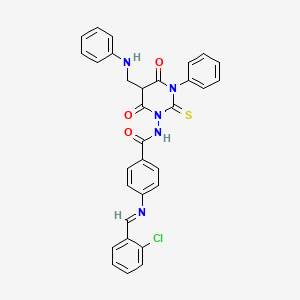
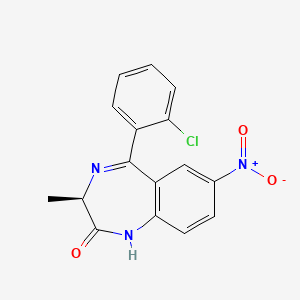
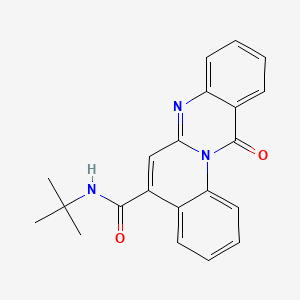
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
